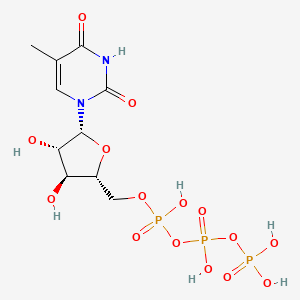
4-Nitrophenyl carbamate
概要
説明
4-Nitrophenyl carbamate is a chemical compound with the molecular formula C7H6N2O4 . It is used in various chemical reactions and has been studied for its potential applications in different fields .
Synthesis Analysis
A series of new carbamates of 4-nitrophenylchloroformate were synthesized in a simple nucleophilic substitution reaction . The products were characterized by IR, NMR, Mass spectra, and CHN analysis .
Molecular Structure Analysis
The molecular structure of 4-Nitrophenyl carbamate consists of 7 carbon atoms, 6 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . The average mass of the molecule is 182.133 Da and the monoisotopic mass is 182.032761 Da .
Chemical Reactions Analysis
4-Nitrophenyl carbamate has been involved in various chemical reactions. For instance, new carbamates of 4-nitrophenylchloroformate were synthesized in a simple nucleophilic substitution reaction . In another study, 4-nitrophenyl carbonates and carbamates were used as base-labile protecting group strategies .
Physical And Chemical Properties Analysis
The molecular formula of 4-Nitrophenyl carbamate is C7H6N2O4 . It has an average mass of 182.133 Da and a monoisotopic mass of 182.032761 Da .
科学的研究の応用
Chemistry and Molecular Interactions
- Smiles Rearrangement : 4-Nitrophenyl N-hydroxycarbamate shows unique behavior in alkaline solutions, undergoing a Smiles rearrangement to produce 4-nitrophenoxide ion and N-carboxy-4-nitrophenoxyamine. A spiro Meisenheimer complex of a mononitrobenzene derivative is formed as a transient intermediate in this process (Fitzgerald, Blakeley, & Zerner, 1984).
Organic Synthesis
- Photolabile Protecting Groups : N-Methyl-N-(o-nitrophenyl)carbamates, a variant, have been identified as efficient photoremovable alcohol protecting groups. These groups are incorporated through chemical coupling and can be cleanly deprotected by photolysis in protic solvents (Loudwig & Goeldner, 2001).
Bioconjugation and Drug Development
- Porphyrin Derivatives for Peptide Attachment : Derivatives of 4-nitrophenyl carbamate have been used to create monofunctional electrophilic and nucleophilic derivatives of meso-tetraphenylporphyrin. These compounds efficiently couple with peptide derivatives, useful in the development of targeted therapies (Matthews, Pouton, & Threadgill, 1995).
Bioreductive Prodrugs
- Reductively-Initiated Fragmentation for Drug Delivery : 4-Nitrobenzyl carbamates have been evaluated for their potential as triggers in bioreductive drugs. These compounds, when reduced, fragment to release amine-based toxins, demonstrating potential in targeted drug delivery systems (Hay, Sykes, Denny, & O'Connor, 1999).
Novel Synthesis Methods
- Synthesis of Anticancer Drug Lenvatinib : 4-Nitrophenyl cyclopropylcarbamate has been used as a novel synthon in the synthesis of the anticancer drug lenvatinib. This method showcases the utility of 4-nitrophenyl carbamate derivatives in pharmaceutical synthesis (Sadineni et al., 2020).
作用機序
While the specific mechanism of action for 4-Nitrophenyl carbamate is not explicitly mentioned in the search results, carbamates in general are known to serve biological systems in a wide spectrum of metabolic pathways . For instance, a carbamate derived from the aminoimidazole is an intermediate in the biosynthesis of inosine .
Safety and Hazards
When handling 4-Nitrophenyl carbamate, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
将来の方向性
Future research could focus on the use of 4-nitrophenyl carbonates and carbamates as orthogonal base-labile protecting group strategies . These protecting groups are relatively stable in aqueous and acidic solution yet cleaved and irreversibly decarboxylated in mild basic conditions . This could open up new possibilities for their use in organic synthesis .
特性
IUPAC Name |
(4-nitrophenyl) carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4/c8-7(10)13-6-3-1-5(2-4-6)9(11)12/h1-4H,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHFKWIKCUHNXAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60958730 | |
| Record name | 4-Nitrophenyl hydrogen carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60958730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrophenyl carbamate | |
CAS RN |
37689-86-4 | |
| Record name | 4-Nitrophenylcarbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037689864 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nitrophenyl hydrogen carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60958730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


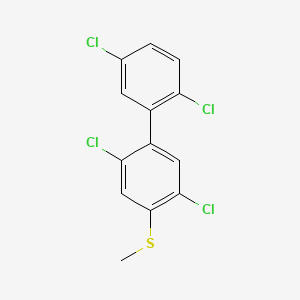
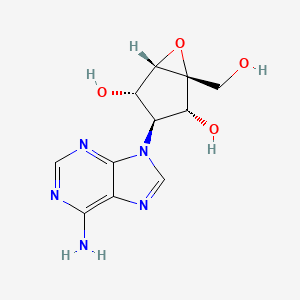
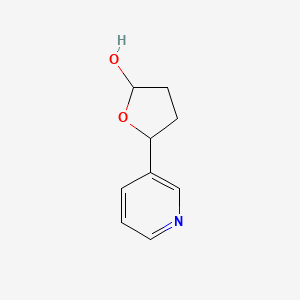

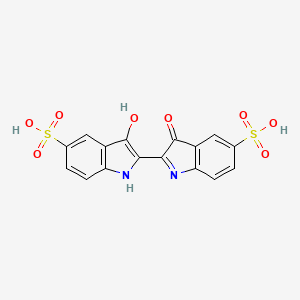

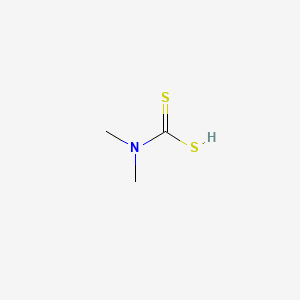


![3-Phenyl-1-(6,7,8,9-tetrahydrobenzo[g][1,3]benzodioxol-6-ylmethyl)pyrrolidine](/img/structure/B1210194.png)


